molecular formula C15H13ClO3 B1449984 (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone CAS No. 938458-64-1

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

Cat. No. B1449984
CAS RN: 938458-64-1
M. Wt: 276.71 g/mol
InChI Key: WAZZHPURGZNSOS-UHFFFAOYSA-N
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Description

“(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 938458-64-1 . It has a molecular weight of 276.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13ClO3/c1-18-10-19-14-7-3-5-12(9-14)15(17)11-4-2-6-13(16)8-11/h2-9H,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Biotechnology

In biotechnology, this compound could be investigated for its potential role in bioconjugation techniques, where it may be used to link biomolecules to various substrates or for the functionalization of surfaces.

Each of these applications leverages the unique chemical structure of (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone to explore innovative solutions in their respective fields. The compound’s versatility makes it a valuable asset in scientific research, with the potential to contribute significantly to advancements across multiple disciplines .

Safety and Hazards

For safety and hazards information, it’s best to refer to the compound’s Material Safety Data Sheet (MSDS) . This document provides detailed information on the compound’s potential hazards, safe handling procedures, and emergency response guidelines.

properties

IUPAC Name

(3-chlorophenyl)-[3-(methoxymethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-10-19-14-7-3-5-12(9-14)15(17)11-4-2-6-13(16)8-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZZHPURGZNSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650775
Record name (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone

CAS RN

938458-64-1
Record name (3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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